molecular formula C7H6Cl2 B7760980 2-Chlorobenzyl chloride CAS No. 40795-52-6

2-Chlorobenzyl chloride

Cat. No. B7760980
CAS RN: 40795-52-6
M. Wt: 161.03 g/mol
InChI Key: BASMANVIUSSIIM-UHFFFAOYSA-N
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Description

2-Chlorobenzyl chloride is a colorless to light yellow liquid . It is used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice . It is also used as an intermediate for organic chemicals, pharmaceuticals, and dyes .


Synthesis Analysis

2-Chlorobenzyl chloride can be synthesized by multiple methods. One method involves the gas-phase photochemical reaction of toluene with chlorine . Another method involves the Blanc chloromethylation of benzene . It was also prepared from the treatment of benzyl alcohol with hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 2-Chlorobenzyl chloride is C7H6Cl2 . The molecular weight is 161.03 . The structure of the synthesized products can be characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

2-Chlorobenzyl chloride is a reactive organochlorine compound. It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . It also reacts with aqueous sodium hydroxide to give dibenzyl ether . In organic synthesis, it is used to introduce the benzyl protecting group in reaction with alcohols, yielding the corresponding benzyl ether, carboxylic acids, and benzyl ester .


Physical And Chemical Properties Analysis

2-Chlorobenzyl chloride has a vapor density of 5.5 (vs air) and a vapor pressure of 3 mmHg at 84 °C . Its refractive index is n20/D 1.559 (lit.) and it has a boiling point of 213-214 °C (lit.) . The density of 2-Chlorobenzyl chloride is 1.274 g/mL at 25 °C (lit.) .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Chlorobenzyl chloride, also known as 1-Chloro-2-(chloromethyl)benzene, primarily targets the respiratory system . It is used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Mode of Action

The compound interacts with its targets by acting as a sensory irritant . It has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . The growth inhibition was considerably alleviated by the presence of sterols such as ergosterol .

Biochemical Pathways

It is known to lower the contents of sterols and fatty acids in saccharomyces cerevisiae , suggesting that it may interfere with lipid metabolism pathways.

Result of Action

The primary result of 2-Chlorobenzyl chloride’s action is the inhibition of growth in Saccharomyces cerevisiae and a decrease in the contents of sterols and fatty acids . This suggests that the compound may have antimicrobial properties. Additionally, it acts as a sensory irritant, affecting the normal breathing pattern of exposed mice .

Action Environment

The action, efficacy, and stability of 2-Chlorobenzyl chloride can be influenced by various environmental factors. For instance, its vapor density is 5.5 (vs air), and it has a vapor pressure of 3 mmHg at 84 °C . These properties suggest that the compound can readily evaporate into the air, especially at higher temperatures, which could affect its concentration and thus its action and efficacy. Furthermore, it is insoluble in water , which could impact its distribution and action in aqueous environments.

Safety and Hazards

2-Chlorobenzyl chloride is considered hazardous. It is flammable and has acute oral, dermal, and inhalation toxicity . It causes severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

2-Chlorobenzyl chloride is widely used as a chemical building block . It is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes . Phenylacetic acid, a precursor to pharmaceuticals, is produced from benzyl cyanide, which in turn is generated by treatment of benzyl chloride with sodium cyanide . Therefore, it is expected that 2-Chlorobenzyl chloride will continue to be an important compound in various industries.

properties

IUPAC Name

1-chloro-2-(chloromethyl)benzene
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InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
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InChI Key

BASMANVIUSSIIM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCl)Cl
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Molecular Formula

C7H6Cl2
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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DSSTOX Substance ID

DTXSID3027241
Record name 2-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name Benzene, 1-chloro-2-(chloromethyl)-
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Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Boiling Point

213 °C
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Flash Point

91 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Solubility

Solubility in water, g/100ml at 25 °C: 0.01 (very poor)
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Density

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Density

Relative vapor density (air = 1): 5.5
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Pressure

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02
Record name 2-Chlorobenzyl chloride
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Product Name

2-Chlorobenzyl chloride

CAS RN

611-19-8, 40795-52-6
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Record name ortho-Chlorobenzyl chloride
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Melting Point

-17 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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